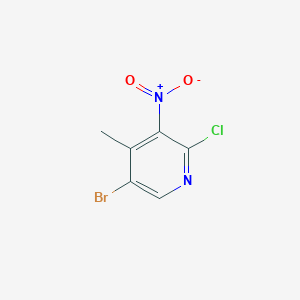

5-Bromo-2-chloro-4-methyl-3-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClN2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJOCKNDWUTFEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654564 | |

| Record name | 5-Bromo-2-chloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884495-15-2 | |

| Record name | 5-Bromo-2-chloro-4-methyl-3-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884495-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloro-4-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloro-4-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS 884495-15-2)

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized heterocyclic compound that serves as a versatile intermediate in modern organic synthesis.[1] Its pyridine core is a privileged scaffold found in numerous pharmaceuticals and agrochemicals, making the development of modular synthetic methods for its derivatives highly desirable.[2][3] This guide provides a detailed examination of its chemical properties, reactivity, and strategic applications, with a focus on the mechanistic rationale behind its utility in constructing complex molecular architectures. The molecule's structure, featuring four distinct substituents on the pyridine ring—a methyl group, an electron-withdrawing nitro group, and two different halogens (chloro and bromo) at positions amenable to distinct transformations—offers a rich platform for selective chemical modifications.[1] This strategic arrangement of functional groups allows for sequential, controlled reactions, making it an invaluable tool for medicinal chemists and process development scientists.

Physicochemical Properties and Safety Data

Understanding the fundamental properties and handling requirements of a reagent is paramount for its safe and effective use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 884495-15-2 | [4][5] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1][6] |

| Molecular Weight | 251.47 g/mol | [6] |

| IUPAC Name | This compound | [4] |

| Physical Form | Solid; Light yellow powder | [4][7] |

| Purity | Typically ≥97% | [4] |

| Storage | Store in a refrigerator or under inert gas (nitrogen or Argon) at 2-8°C | [4][7] |

Safety and Handling:

This compound must be handled with appropriate precautions in a well-ventilated fume hood. It is classified as harmful and an irritant.

-

Signal Word: Warning[4]

-

Hazard Statements:

-

Precautionary Measures: Avoid breathing dust, vapor, or mist.[10] Wear protective gloves, clothing, and eye/face protection.[10] In case of contact with eyes, rinse cautiously with water for several minutes.[10] Standard safety protocols, including the use of a safety shower and eyewash station, should be readily accessible.[11] For detailed information, always consult the latest Material Safety Data Sheet (MSDS) from the supplier.[4][12]

Core Reactivity: A Tale of Two Reactive Sites

The synthetic utility of this compound is dominated by the differential reactivity of its two halogen substituents. The electronic nature of the substituted pyridine ring dictates the preferred reaction pathway at each site. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, a characteristic that is significantly amplified by the potent electron-withdrawing nitro group at the C-3 position.[13][14]

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

The chloro group at the C-2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr).[15] This heightened reactivity is a direct consequence of its position ortho to the ring nitrogen and para to the nitro group.

Mechanistic Rationale: The SNAr mechanism proceeds via a two-step addition-elimination pathway.[15]

-

Nucleophilic Attack: A nucleophile attacks the electrophilic C-2 carbon, breaking the aromaticity of the ring and forming a high-energy anionic intermediate known as a Meisenheimer complex.[15][16]

-

Stabilization: The negative charge of this intermediate is effectively delocalized and stabilized by resonance, particularly onto the electronegative ring nitrogen and the oxygen atoms of the para-nitro group.[15][17] This stabilization is key to lowering the activation energy of the reaction. Attack at C-2 (or C-4) is favored over C-3 because it allows the negative charge to be placed directly on the ring nitrogen, a more electronegative atom than carbon.[17]

-

Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[16]

Caption: SNAr mechanism at the C-2 position.

Exemplary Protocol: Amination via SNAr This protocol describes a general procedure for the substitution of the C-2 chlorine with a primary or secondary amine.

-

Reagent Preparation: In a clean, dry flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF, DMSO, or NMP.

-

Addition of Nucleophile: Add the desired amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq). Causality Note: The base is required to neutralize the HCl generated during the reaction, driving it to completion.

-

Reaction Conditions: Heat the reaction mixture, typically to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS. Insight: Heating is often necessary to overcome the energy barrier of disrupting the ring's aromaticity.[16]

-

Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into water to precipitate the product. The crude solid can be collected by filtration, washed with water, and dried. Further purification is typically achieved by recrystallization or column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling at the C-5 Position

The bromo group at the C-5 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[18][19] This reaction forms a new carbon-carbon bond, providing access to a vast array of biaryl and heteroaryl structures.[20]

Mechanistic Rationale (Suzuki-Miyaura Coupling): The reaction proceeds through a catalytic cycle involving a palladium catalyst, typically in its Pd(0) oxidation state.[21]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[21]

-

Transmetalation: The organoboron species (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[19] The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the formation of the more nucleophilic boronate complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[21]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling This protocol provides a general method for coupling an arylboronic acid to the C-5 position.

-

Inert Atmosphere: Assemble a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen). Causality Note: It is critical to rigorously exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.[22]

-

Reagent Addition: To the vessel, add this compound (1.0 eq), the arylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq).[18]

-

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used. Insight: Degassing the solvent via freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes is essential for reproducible results.[22]

-

Reaction Conditions: Heat the mixture, typically to 80-100 °C, with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Synthetic Strategy and Application

The strategic placement of functional groups makes this compound an ideal starting point for building complex molecules. For instance, a researcher could first perform an SNAr reaction at the C-2 position to introduce a key pharmacophore, followed by a Suzuki coupling at the C-5 position to append another fragment, and finally, reduce the nitro group at C-3 to an amine, which can be further functionalized.

Caption: A logical workflow for sequential functionalization.

This step-wise approach is crucial in drug discovery programs. For example, related building blocks like 5-bromo-2-methyl-3-nitropyridine are used in the synthesis of potent and orally bioavailable inhibitors of Polo-like kinase 1 (PLK1), a target in oncology research.[23] The ability to rapidly generate analogs by varying the nucleophile in the SNAr step and the boronic acid in the coupling step makes this scaffold highly valuable for structure-activity relationship (SAR) studies.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers chemists precise control over molecular construction. Its dual reactivity, enabling selective SNAr and palladium-catalyzed cross-coupling reactions, provides a reliable and powerful platform for accessing diverse and complex chemical matter. For researchers in pharmaceutical and agrochemical development, mastering the chemistry of this versatile reagent opens the door to accelerated discovery and the efficient synthesis of novel, high-value compounds.

References

- 1. indiamart.com [indiamart.com]

- 2. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. This compound | 884495-15-2 [sigmaaldrich.com]

- 5. 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine | 884495-15-2 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 5-Bromo-2-chloro-4-nitropyridine | C5H2BrClN2O2 | CID 53399306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 884495-15-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. file.chemscene.com [file.chemscene.com]

- 12. combi-blocks.com [combi-blocks.com]

- 13. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 14. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. mdpi.com [mdpi.com]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. benchchem.com [benchchem.com]

- 23. 5-Bromo-2-methyl-3-nitropyridine | 911434-05-4 [chemicalbook.com]

physicochemical properties of 5-Bromo-2-chloro-4-methyl-3-nitropyridine

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS: 884495-15-2)

Executive Summary

This compound is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring bromo, chloro, methyl, and nitro groups on a pyridine core, provides multiple reactive sites for advanced organic synthesis.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, analytical characterization methodologies, plausible synthetic insights, and critical safety protocols for this versatile building block. The narrative is structured to provide not only data but also the scientific rationale behind its application, ensuring a thorough understanding for its effective use in research and development.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent experimental work.

1.1. Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

Synonyms: 2-bromo-6-chloro-3-methyl-5-nitropyridine, Pyridine, 5-bromo-2-chloro-4-methyl-3-nitro-[3]

-

Molecular Weight: 251.47 g/mol [3]

1.2. Structural Representation

The molecule's structure is characterized by a pyridine ring with a strategic arrangement of electron-withdrawing and electron-donating groups, which dictates its reactivity. The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to substitution and cross-coupling reactions, combined with an activating nitro group, makes it a valuable synthetic intermediate.[1]

Core Physicochemical Properties

The physical properties of a compound govern its behavior in both reaction and formulation settings. The data presented below, largely based on predictive models, offers a baseline for experimental design.

Table 1: Summary of Physicochemical Properties

| Property | Value / Description | Source(s) |

|---|---|---|

| Appearance | Light yellow powder or solid | [2][3] |

| Boiling Point | 304.4 ± 37.0 °C (Predicted) | [3] |

| Density | 1.810 ± 0.06 g/cm³ (Predicted) | [3] |

| Partition Coefficient (LogP) | 2.26 | [2] |

| Acidity (pKa) | -4.18 ± 0.10 (Predicted) | [3] |

| Storage Conditions | Store at 2-8°C under an inert gas (Nitrogen or Argon) |[3] |

2.1. Partition Coefficient (LogP) and Solubility

The predicted LogP value of 2.26 indicates that this compound is a moderately lipophilic compound.[2] This property is a critical determinant in drug development, suggesting the molecule may possess reasonable permeability across biological membranes. From a practical standpoint, this lipophilicity implies good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetonitrile, while exhibiting poor solubility in aqueous media.

2.2. Acidity (pKa)

The predicted pKa of -4.18 suggests the pyridine nitrogen is extremely non-basic.[3] This is a direct consequence of the powerful electron-withdrawing effects of the nitro group and the two halogen atoms, which significantly reduce the electron density on the nitrogen, thereby diminishing its ability to accept a proton. This lack of basicity is a key consideration for reaction planning, as it will not readily participate in acid-base chemistry under typical conditions.

Spectroscopic and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of any chemical intermediate. While specific experimental spectra for this compound are not widely published, this section outlines the expected results and standard protocols.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple. Due to the substitution pattern, only one aromatic proton remains on the pyridine ring, which would appear as a singlet. The methyl group protons would also appear as a distinct singlet, likely in the 2.0-2.5 ppm range.

-

¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms of the substituted pyridine ring. The chemical shifts would be influenced by the attached functional groups, with the carbon atoms bonded to the nitro group and halogens appearing further downfield.

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

-

~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the C-NO₂ group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

~1100-1000 cm⁻¹: C-Br stretching vibration.

-

~800-600 cm⁻¹: C-Cl stretching vibration.

3.3. Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition. The mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a cluster of peaks for the molecular ion (e.g., [M]⁺, [M+2]⁺, [M+4]⁺) that is highly characteristic and serves as definitive proof of the presence of both one bromine and one chlorine atom.

3.4. Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

-

System Preparation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector is used.

-

Mobile Phase: A gradient elution is typically employed to ensure separation of the main component from any potential impurities. A common system would be:

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program: Start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B over 15-20 minutes to elute more nonpolar impurities.

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.

-

Injection and Detection: Inject 5-10 µL of the sample solution. Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

-

Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks. A purity level of ≥98% is common for such intermediates.[1]

References

5-Bromo-2-chloro-4-methyl-3-nitropyridine molecular structure

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methyl-3-nitropyridine: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated pyridine derivative. It serves as a critical building block in advanced organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document elucidates its molecular structure, physicochemical properties, a detailed synthetic pathway with mechanistic insights, and its applications in research and development. Furthermore, it outlines essential safety and handling protocols for laboratory use. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and chemical engineering who require a deep technical understanding of this versatile intermediate.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a highly functionalized pyridine ring system that has garnered significant attention in synthetic chemistry. Its structure is characterized by the strategic placement of multiple reactive sites: a bromine atom at position 5, a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 3[1]. This unique arrangement of electron-withdrawing and donating groups, along with two distinct halogen atoms, makes it an exceptionally valuable precursor for creating complex molecular architectures.

The combination of a chloro group, which can be substituted, and a bromo group, which is highly effective in palladium-catalyzed cross-coupling reactions, provides synthetic chemists with orthogonal "handles" for sequential chemical modifications[2]. The electron-withdrawing nitro group further activates the pyridine ring, influencing the reactivity of the halogen substituents. Consequently, this compound is a cornerstone in the synthesis of specialized chemicals, including active pharmaceutical ingredients (APIs) and advanced agrochemicals[1][3].

Molecular Structure and Physicochemical Properties

The core of this compound is a pyridine heterocycle, substituted to maximize its synthetic utility. The specific arrangement of its functional groups dictates its chemical behavior and reactivity.

References

Spectroscopic Profile of 5-Bromo-2-chloro-4-methyl-3-nitropyridine: A Technical Guide

Introduction

5-Bromo-2-chloro-4-methyl-3-nitropyridine (CAS No: 884495-15-2) is a highly functionalized heterocyclic compound, serving as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its polysubstituted pyridine core, featuring a strategic arrangement of electron-withdrawing (nitro, chloro, bromo) and electron-donating (methyl) groups, offers multiple reactive sites for diverse chemical transformations.[1]

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a detailed profile based on established spectroscopic principles, data from structurally analogous compounds, and high-quality computational predictions. This guide is intended to serve as a practical reference for researchers and professionals involved in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Physicochemical Properties

The structural arrangement of substituents on the pyridine ring is critical to its reactivity and dictates its unique spectroscopic signature.

Figure 1. Chemical Structure

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 884495-15-2 | [2] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [2] |

| Molecular Weight | 251.47 g/mol | [2] |

| Appearance | Light yellow powder | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum is expected to be simple, showing two distinct signals corresponding to the single aromatic proton and the methyl group protons.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.6 | Singlet (s) | 1H | H-6 |

| ~ 2.6 | Singlet (s) | 3H | -CH₃ |

Expert Interpretation:

-

Aromatic Proton (H-6): The lone proton at the C-6 position is significantly deshielded and appears at a downfield chemical shift (~8.6 ppm). This is due to the cumulative electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring and the chloro, bromo, and nitro substituents, which reduce the electron density around this proton.

-

Methyl Protons (-CH₃): The protons of the methyl group at C-4 are expected to resonate as a sharp singlet around 2.6 ppm. The singlet nature arises from the absence of adjacent protons for spin-spin coupling.

¹³C NMR Spectroscopy: Analysis and Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 152.0 | C-2 |

| ~ 148.5 | C-4 |

| ~ 145.0 | C-6 |

| ~ 138.0 | C-3 |

| ~ 118.0 | C-5 |

| ~ 18.0 | -CH₃ |

Expert Interpretation:

The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the directly attached atoms and the overall electronic distribution within the aromatic system.

-

C-2 and C-4: The carbons C-2 (bonded to chlorine and nitrogen) and C-4 (bonded to a methyl group and adjacent to the nitro group) are expected to be the most downfield in the aromatic region, due to the strong deshielding effects of the electronegative substituents.

-

C-6: The C-6 carbon, adjacent to the ring nitrogen, will also be significantly downfield.

-

C-3 and C-5: The C-3 (bearing the nitro group) and C-5 (bearing the bromine atom) carbons are also deshielded, with their precise shifts influenced by the combined electronic effects of all substituents.

-

Methyl Carbon (-CH₃): The methyl carbon will appear in the upfield region, typical for sp³-hybridized carbons.

Experimental Protocols for NMR Data Acquisition

Figure 2. NMR Experimental Workflow

-

Sample Preparation: Weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds. The number of scans will be significantly higher than for ¹H NMR due to the low natural abundance of ¹³C. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| ~ 3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~ 2980-2850 | Aliphatic C-H Stretch (-CH₃) | Medium-Weak |

| ~ 1550-1475 | Asymmetric NO₂ Stretch | Strong |

| ~ 1360-1290 | Symmetric NO₂ Stretch | Strong |

| ~ 1600-1580, 1500-1400 | Aromatic C=C and C=N Stretch | Medium-Strong |

| ~ 1100-1000 | C-Cl Stretch | Medium-Strong |

| ~ 700-600 | C-Br Stretch | Medium-Strong |

Expert Interpretation:

The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group.

-

Nitro Group Vibrations: The most diagnostic peaks will be the strong asymmetric and symmetric stretching vibrations of the NO₂ group, expected in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, respectively.[2][4] The presence of these two intense bands is a strong indicator of a nitro aromatic compound.[4]

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region.

-

C-H Vibrations: The stretching vibrations for the aromatic C-H and the methyl C-H bonds will be observed above and below 3000 cm⁻¹, respectively.

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations are expected in the fingerprint region, typically below 1100 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Background Subtraction: A background spectrum of the clean ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Comments |

| 250/252/254 | [M]⁺˙ | Molecular ion cluster. The isotopic pattern is characteristic of one bromine and one chlorine atom. |

| 204/206/208 | [M - NO₂]⁺ | Loss of the nitro group. |

| 174/176 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |

| 125/127 | [M - Br - NO₂]⁺ | Loss of a bromine radical followed by the nitro group. |

| 90 | [M - Br - NO₂ - Cl]⁺ | Loss of all halogen and nitro substituents. |

Expert Interpretation:

The mass spectrum of this compound will exhibit a characteristic molecular ion cluster due to the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5] This will result in peaks at m/z 250, 252, and 254.

The fragmentation pattern under electron ionization (EI) is expected to proceed through the loss of the nitro group (a loss of 46 Da), followed by other neutral losses such as CO or the halogen atoms.

Figure 3. Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum, paying close attention to the isotopic distribution of the molecular ion and fragment peaks to confirm the presence of bromine and chlorine.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive profile for the characterization of this compound. The distinct signals in the NMR spectra, the strong characteristic absorptions of the nitro group in the IR spectrum, and the unique isotopic patterns in the mass spectrum together form a robust analytical fingerprint for the unambiguous identification and quality assessment of this important synthetic intermediate.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-4-methyl-3-nitropyridine in Common Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Bromo-2-chloro-4-methyl-3-nitropyridine. As a Senior Application Scientist, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's structural attributes and their influence on its solubility in common organic solvents. In the absence of extensive published quantitative data, this guide emphasizes the principles of solubility prediction based on molecular polarity and functional group analysis. Furthermore, it details a robust, step-by-step experimental protocol for the systematic determination of solubility, empowering researchers to generate reliable data in their own laboratory settings. This includes qualitative assessments and a framework for semi-quantitative analysis. The causality behind experimental choices is explained to ensure that the described protocols are self-validating and scientifically sound.

Introduction: The Significance of Solubility for a Key Synthetic Intermediate

This compound is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1] Its utility in complex organic synthesis is largely dictated by its reactivity and, crucially, its solubility. Understanding the solubility of this compound is paramount for:

-

Reaction Condition Optimization: The choice of solvent can significantly impact reaction rates, yields, and the formation of byproducts. A solvent that ensures complete dissolution of all reactants is often essential for homogeneous reaction kinetics.

-

Purification Processes: Techniques such as crystallization and chromatography, which are central to isolating the final product, are fundamentally dependent on the differential solubility of the target compound and its impurities in various solvent systems.

-

Formulation and Drug Delivery: For compounds intended for biological applications, solubility in both aqueous and organic media is a critical determinant of bioavailability and the feasibility of different formulation strategies.

This guide will, therefore, provide the theoretical framework and practical methodology to systematically explore and understand the solubility profile of this compound.

Molecular Structure and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3][4][5] An analysis of the molecular structure of this compound provides significant insight into its expected solubility.

The key structural features influencing its polarity are:

-

Pyridine Ring: The nitrogen atom in the pyridine ring introduces a dipole moment, making the core structure polar.

-

Halogen Substituents (Bromo and Chloro): The electronegative chlorine and bromine atoms create polar C-X bonds, further increasing the molecule's overall polarity.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group with significant polarity due to the N-O bonds.

-

Methyl Group (-CH3): The methyl group is a nonpolar, electron-donating group.

The combined effect of these functional groups, particularly the highly polar nitro group and the halogen atoms, suggests that this compound is a moderately to highly polar molecule .

Based on this structural analysis, we can predict its solubility in different classes of organic solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high polarity. It is anticipated that this compound will exhibit good to moderate solubility in these solvents due to dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide, Dichloromethane): These solvents possess significant dipole moments but do not have O-H or N-H bonds. The compound is expected to have high solubility in these solvents, as they can effectively solvate the polar regions of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low polarity and primarily engage in weaker London dispersion forces. It is predicted that this compound will have low to negligible solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for the qualitative and semi-quantitative determination of the solubility of this compound. This protocol is designed to be self-validating by systematically exploring a range of solvent polarities.

Materials and Equipment

-

This compound (solid, powder form)[6]

-

A selection of common organic solvents (see Table 1)

-

Analytical balance

-

Vortex mixer

-

Small test tubes or vials with caps

-

Graduated pipettes or micropipettes

-

Temperature-controlled water bath or shaker

Qualitative Solubility Determination Workflow

This initial screening provides a rapid assessment of solubility in a diverse set of solvents.

Caption: Workflow for qualitative solubility determination.

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound into a small, dry test tube. Prepare a separate test tube for each solvent to be tested.

-

Initial Solvent Addition: Add 0.25 mL of the selected solvent to the test tube.

-

Mixing: Cap the test tube and vortex vigorously for 30 seconds.

-

Observation: Visually inspect the solution. If the solid has completely dissolved, the compound is considered "very soluble" in that solvent.

-

Incremental Solvent Addition: If the solid is not fully dissolved, add another 0.25 mL of the solvent and vortex for another 30 seconds. Repeat this process until a total of 1.0 mL of solvent has been added.

-

Classification:

-

Soluble: The compound completely dissolves in ≤ 1.0 mL of the solvent.

-

Sparingly Soluble: Only a portion of the compound dissolves, or dissolution is very slow.

-

Insoluble: No significant amount of the solid dissolves.

-

Semi-Quantitative Solubility Determination

For solvents in which the compound is found to be soluble, a more quantitative measure can be obtained.

-

Saturated Solution Preparation: Add a known excess of this compound to a known volume of the solvent (e.g., 200 mg in 2.0 mL) in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Analysis: Carefully remove a known volume of the clear supernatant. Evaporate the solvent under reduced pressure and weigh the remaining solid residue.

-

Calculation: Calculate the solubility in mg/mL or g/100mL.

Data Presentation and Interpretation

The results of the solubility tests should be recorded systematically.

Table 1: Solubility Profile of this compound

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Observation (Qualitative) | Solubility (mg/mL at 25°C) |

| Nonpolar | Hexane | 0.1 | Low | ||

| Toluene | 2.4 | Low | |||

| Polar Aprotic | Dichloromethane | 3.1 | High | ||

| Acetone | 5.1 | High | |||

| Acetonitrile | 5.8 | High | |||

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | |||

| Polar Protic | Ethanol | 4.3 | Moderate to High | ||

| Methanol | 5.1 | Moderate to High | |||

| Water | 10.2 | Low |

Polarity Index values are relative measures and can vary slightly depending on the scale used.

Causality and Field-Proven Insights

-

Why a Range of Solvents? Testing a spectrum of solvents from nonpolar to highly polar provides a comprehensive picture of the compound's solvation preferences. This is crucial for selecting appropriate solvent systems for reactions (e.g., a polar aprotic solvent like acetonitrile for SNAr reactions) and purification (e.g., a mixed solvent system of a "good" solvent and a "poor" solvent for recrystallization).

-

The Importance of Temperature Control: Solubility is temperature-dependent. For most solids in liquid solvents, solubility increases with temperature. Therefore, conducting experiments at a consistent, recorded temperature is essential for reproducibility.

-

Acid-Base Solubility: Given the presence of the basic pyridine nitrogen, it would be insightful to also test the solubility in dilute aqueous acid (e.g., 5% HCl) and base (e.g., 5% NaOH).[7][8] Solubility in dilute acid would indicate the formation of a protonated, water-soluble salt, confirming the basic character of the nitrogen atom.

Caption: Logical flow for acid-base solubility tests.

Conclusion

References

- 1. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. studylib.net [studylib.net]

- 8. csub.edu [csub.edu]

synthesis and characterization of 5-Bromo-2-chloro-4-methyl-3-nitropyridine

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-chloro-4-methyl-3-nitropyridine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis, purification, and detailed characterization of this compound (CAS No. 884495-15-2). This highly functionalized pyridine derivative is a valuable building block in modern synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents.[1] Its structure, featuring four distinct substituents on the pyridine core, offers multiple reactive sites for further chemical modification.[1][2] This document outlines a robust two-step synthetic pathway, detailed experimental protocols for spectroscopic analysis, and expert insights into the rationale behind key procedural choices, ensuring both reproducibility and a deep mechanistic understanding for researchers, scientists, and drug development professionals.

Strategic Approach to Synthesis: A Retrosynthetic Analysis

The molecular architecture of this compound suggests a logical synthetic strategy rooted in the sequential functionalization of a simpler pyridine precursor. The electron-deficient nature of the pyridine ring, exacerbated by the presence of a nitro group, dictates the choice of reagents and reaction conditions.

A plausible and efficient retrosynthetic pathway begins by disconnecting the bromine atom, leading back to the precursor 2-chloro-4-methyl-3-nitropyridine . This intermediate is a known compound that can be synthesized from its corresponding 2-hydroxypyridine analog. This multi-step approach allows for controlled installation of the substituents, mitigating issues with regioselectivity and hazardous side reactions often encountered in single-pot nitration/halogenation attempts on substituted pyridines.[3][4]

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Protocol: From Precursor to Final Product

This section details a validated, step-by-step procedure for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper experimental context.

Step 1: Synthesis of 2-Chloro-4-methyl-3-nitropyridine

The initial step involves the conversion of a 2-hydroxypyridine (which exists in equilibrium with its 2-pyridone tautomer) into the corresponding 2-chloro derivative. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation due to its high efficacy and reliability.

Protocol:

-

Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-hydroxy-4-methyl-3-nitropyridine (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the flask under a nitrogen atmosphere.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and must be performed in a well-ventilated fume hood.

-

Isolation: The resulting precipitate is collected by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield 2-chloro-4-methyl-3-nitropyridine as a white to off-white solid.[2][5]

-

Expert Insight: Using POCl₃ as both a reagent and a solvent is common, but for larger scales, a high-boiling inert solvent can be used. The quench step is critical; adding the reaction mixture to ice prevents an uncontrolled exotherm that could occur if water were added to the hot POCl₃.

Step 2: Electrophilic Bromination to this compound

The second step is the regioselective bromination of the electron-deficient pyridine ring. While such rings are generally deactivated towards electrophilic aromatic substitution, the presence of the activating methyl group at C4 directs the incoming electrophile (Br⁺) to the C5 position. The reaction is typically performed in an acidic medium which facilitates the generation of the brominating agent. An analogous procedure for a similar substrate has shown high yields using bromine in acetic acid.[6]

Protocol:

-

Reagent Setup: Dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

Bromination: To this solution, add elemental bromine (Br₂, 1.1-1.5 eq) dropwise at room temperature. A catalyst such as sodium acetate may be added to buffer the reaction.[6]

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 8-12 hours, monitoring by TLC or HPLC until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into a stirred solution of sodium thiosulfate or sodium bisulfite to quench excess bromine.

-

Isolation: Neutralize the solution with a base (e.g., saturated sodium bicarbonate) until a precipitate forms. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

-

Purification: The crude this compound can be further purified by recrystallization to achieve high purity.

References

- 1. indiamart.com [indiamart.com]

- 2. innospk.com [innospk.com]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 5. 2-Chloro-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-chloro-4-methyl-3-nitropyridine

Abstract

5-Bromo-2-chloro-4-methyl-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and agrochemical research.[1] Its utility as a synthetic intermediate stems from the distinct electronic nature of its substituted pyridine core, which offers multiple, well-defined reactive sites. This guide provides a comprehensive analysis of the molecule's electronic architecture, delineating its primary electrophilic and nucleophilic centers. We will explore the interplay of inductive and resonance effects from the bromo, chloro, methyl, and nitro substituents, which collectively govern the molecule's reactivity profile. This analysis is supported by mechanistic discussions, validated experimental protocols, and predictive models to offer researchers a robust framework for leveraging this versatile building block in complex molecule synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is not random; it is a direct consequence of the electronic perturbations each substituent imposes on the intrinsically electron-deficient pyridine ring.[2][3] Understanding these individual contributions is critical to predicting the molecule's behavior.

-

The Pyridine Core: Unlike benzene, the pyridine ring contains a nitrogen heteroatom that is more electronegative than carbon. This nitrogen atom exerts a powerful inductive electron-withdrawing effect (-I) and creates a π-deficient system, predisposing the ring to nucleophilic attack, particularly at the positions ortho (2, 6) and para (4) to the nitrogen.[3][4][5] Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution.[4][6]

-

Nitro Group (-NO₂ at C-3): The nitro group is one of the most potent electron-withdrawing groups in organic chemistry. It deactivates the ring through both a strong inductive effect (-I) and a powerful resonance-withdrawing effect (-M). Its placement at C-3 profoundly enhances the electrophilicity of the C-2, C-4, and C-6 positions.

-

Halogen Substituents (-Cl at C-2, -Br at C-5): Both chlorine and bromine are inductively withdrawing (-I) but are capable of resonance donation (+M) through their lone pairs.[7] However, for halogens, the inductive effect typically dominates, leading to an overall deactivation of the ring toward electrophiles. Crucially, in the context of this electron-poor ring, they serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr).

-

Methyl Group (-CH₃ at C-4): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It provides a slight counter-balance to the overwhelming electron-withdrawing nature of the other substituents, marginally increasing electron density at the ortho and para positions relative to it (C-3 and C-5).

The cumulative result of these competing and reinforcing effects is a highly polarized and electrophilic aromatic system.

Caption: Electronic contributions of substituents on the pyridine ring.

Analysis of Reactive Sites

Nucleophilic Character

The only significant site of nucleophilicity on the molecule is the lone pair of electrons on the pyridine nitrogen atom . However, its basicity and nucleophilicity are severely diminished by the attached electron-withdrawing groups. While it can be protonated by strong acids or coordinate to Lewis acids, this process results in the formation of a pyridinium salt, which further enhances the electrophilicity of the ring carbons and renders the system even more deactivated towards electrophilic attack.[6]

Electrophilic Character: Hotspots for Nucleophilic Attack

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The molecule presents several highly electrophilic carbon centers. The relative reactivity of these sites is determined by the ability of the ring and substituents to stabilize the negative charge in the intermediate Meisenheimer complex.

| Rank | Site | Position | Activating Factors | Comments |

| 1 | C-2 | Carbon bearing Chlorine | Ortho to Pyridine N, Ortho to -NO₂ | Primary site for SNAr. The intermediate is strongly stabilized by delocalization of the negative charge onto both the ring nitrogen and the nitro group oxygens.[3][5] The chloro atom is an excellent leaving group. |

| 2 | C-6 | Carbon bearing Hydrogen | Ortho to Pyridine N, Para to -NO₂ | Highly activated site. The intermediate is also strongly stabilized by the pyridine N and the nitro group. Susceptible to attack by very strong nucleophiles, potentially leading to VNS (Vicarious Nucleophilic Substitution) type reactions.[8] |

| 3 | C-5 | Carbon bearing Bromine | Para to Pyridine N, Meta to -NO₂ | Secondary site for substitution. While activated by the ring nitrogen, it lacks direct resonance stabilization from the nitro group. The C-Br bond is primarily targeted in metal-catalyzed cross-coupling reactions. |

The exceptional reactivity at the C-2 position can be visualized through the resonance stabilization of the Meisenheimer complex formed upon nucleophilic attack.

Caption: Resonance stabilization for nucleophilic attack at C-2.

Reactivity Towards Electrophiles

Electrophilic aromatic substitution (EAS) is highly disfavored . The synergistic electron-withdrawing effects of the pyridine nitrogen, nitro group, and halogens create a profoundly electron-deficient ring that is incapable of reacting with all but the most potent electrophiles, and even then, only under extreme conditions.[2][4][9] Any electrophilic attack would preferentially occur at the nitrogen lone pair, leading to a pyridinium cation that is even more deactivated. For practical synthetic purposes, the ring carbons of this molecule can be considered inert to EAS.

Experimental Protocols for Site-Selective Functionalization

The following protocols illustrate how the distinct electrophilic sites can be targeted with high selectivity.

Protocol 1: Selective SNAr at the C-2 Position with Methoxide

Objective: To demonstrate the preferential substitution of the C-2 chloro group by a common oxygen nucleophile. This reaction is a reliable method for introducing alkoxy functionalities.

Causality: The C-2 position is the most electronically deficient carbon bearing a good leaving group, ensuring that nucleophilic attack occurs here with high regioselectivity. The reaction proceeds via the well-established addition-elimination (SNAr) mechanism.

Methodology:

-

Reagent Preparation: Prepare a solution of sodium methoxide by dissolving sodium metal (1.1 eq.) in anhydrous methanol under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous methanol.

-

Addition: Cool the substrate solution to 0 °C and add the sodium methoxide solution dropwise over 15 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Once the starting material is consumed, quench the reaction by adding water. The product, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, may precipitate.[10] If not, extract the aqueous mixture with ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation System:

-

¹H NMR Spectroscopy: Expect the disappearance of the starting material signals and the appearance of a new singlet corresponding to the methoxy group protons (-OCH₃) around 3.9-4.1 ppm.

-

Mass Spectrometry: The molecular ion peak of the product should correspond to the mass of the starting material minus Cl plus OCH₃.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling at the C-5 Position

Objective: To functionalize the C-5 position via C-C bond formation, leveraging the C-Br bond's reactivity in catalytic cycles while leaving the C-Cl bond intact.

Causality: The C-Br bond undergoes oxidative addition to Pd(0) catalysts more readily than the C-Cl bond. This difference in reactivity allows for the selective formation of a new carbon-carbon bond at the C-5 position, a cornerstone of modern drug discovery.[1]

Methodology:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture under an inert atmosphere to 80-100 °C for 6-18 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.

Self-Validation System:

-

¹H NMR Spectroscopy: Observe the disappearance of the C-Br bond (no significant change in proton signals unless coupling constants change) and the appearance of new signals in the aromatic region corresponding to the newly introduced aryl group.

-

¹³C NMR Spectroscopy: Confirm the presence of new aromatic carbon signals and the absence of the C-Br signal.

Conclusion

This compound is a precisely engineered synthetic intermediate whose reactivity is dominated by its highly electrophilic nature. The strategic arrangement of electron-withdrawing groups activates the pyridine ring for nucleophilic attack, while the distinct electronic environments of the two halogen substituents allow for remarkable site-selectivity.

-

Primary Nucleophilic Site: The pyridine nitrogen (strongly attenuated).

-

Primary Electrophilic Site (SNAr): The C-2 carbon, due to optimal stabilization of the reaction intermediate.

-

Secondary Electrophilic Site (Cross-Coupling): The C-5 carbon, ideal for palladium-catalyzed reactions.

-

Inertness: The molecule is essentially non-reactive towards electrophilic aromatic substitution.

By understanding this reactivity map, researchers can confidently and predictably employ this compound as a versatile scaffold for the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries.

References

- 1. indiamart.com [indiamart.com]

- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. youtube.com [youtube.com]

- 4. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quora.com [quora.com]

- 10. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-chloro-4-methyl-3-nitropyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Inherent Risks of a Polysubstituted Pyridine

5-Bromo-2-chloro-4-methyl-3-nitropyridine is a highly functionalized pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine core substituted with bromo, chloro, methyl, and nitro groups, offers multiple reactive sites, making it a valuable building block for medicinal chemists.[1][2] The combination of halogen atoms and the electron-withdrawing nitro group enhances its reactivity, rendering it particularly useful in cross-coupling reactions and other advanced synthetic transformations.[1]

However, the very chemical reactivity that makes this compound synthetically valuable also necessitates a thorough understanding of its potential hazards. As a Senior Application Scientist, it is imperative to approach this and any novel chemical intermediate with a robust framework of safety and handling protocols. This guide provides an in-depth analysis of the known safety information for this compound (CAS 884495-15-2), outlines best practices for its handling and storage, and details emergency procedures to mitigate exposure risks. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's properties is the foundation of its safe handling. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 884495-15-2 | [1][2] |

| Molecular Formula | C₆H₄BrClN₂O₂ | [1] |

| Molecular Weight | 251.47 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Physical Form | Solid, Powder | [2][4] |

| Purity | Typically ≥95-98% | [2][4] |

| Storage Temperature | Refrigerator (2-8°C), under inert gas | [3] |

Section 2: Hazard Identification and GHS Classification

Based on available data from chemical suppliers, this compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized in the table below. It is crucial to note that comprehensive toxicological studies for this specific compound are not widely available; therefore, these classifications should be considered the minimum level of hazard.

| GHS Classification | Hazard Statement | Signal Word | Pictogram | Source(s) |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | [3] | |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | [3][5] | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | [3][5] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Warning | [3][5] |

The "Warning" signal word indicates a moderate level of hazard. The combination of these classifications necessitates stringent adherence to engineering controls, personal protective equipment (PPE), and safe handling practices to prevent exposure.

Section 3: The Hierarchy of Controls: A Proactive Approach to Safe Handling

The most effective way to manage the risks associated with this compound is to apply the hierarchy of controls. This systematic approach prioritizes the most effective control measures to eliminate or minimize hazards.

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

The causality for prioritizing engineering controls lies in their ability to isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted in a certified chemical fume hood. This is a non-negotiable requirement due to its classification as a respiratory irritant (H335).[3][5] The fume hood's constant airflow prevents the inhalation of fine powder or dust.

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure or powder containment hood provides an additional layer of protection against aerosolization.

Administrative Controls: Standardizing Safe Practices

-

Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be developed and approved. This ensures procedural consistency and serves as a critical training document.

-

Designated Areas: Clearly demarcate the specific area within the lab where this compound will be handled. This prevents cross-contamination and ensures that all necessary safety equipment is readily accessible.

-

Training: All personnel must be trained on the specific hazards of this compound, the contents of this guide, the relevant SOPs, and emergency procedures before being authorized to work with it.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the primary means of protection. It is the last line of defense should engineering and administrative controls fail.

-

Hand Protection: Wear nitrile gloves at all times. Given the potential for skin irritation (H315), double-gloving is a prudent measure, especially during transfers or when handling larger quantities.[3][5] Contaminated gloves must be removed and disposed of properly, followed by hand washing.

-

Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory to protect against serious eye irritation (H319).[3][5] In addition, a face shield should be worn over the goggles, especially when there is a risk of splashes or dust generation.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required. Ensure clothing covers all exposed skin.

Section 4: Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a refrigerator, typically between 2-8°C.[3] The storage area should be dry and well-ventilated.

-

Incompatible Materials: While specific reactivity data for this compound is limited, based on its functional groups and data from similar compounds, it should be stored away from strong oxidizing agents, strong acids, and strong bases.[5][6] Contact with these materials could lead to vigorous, exothermic reactions.

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen chloride (HCl).[6][7]

Section 5: Emergency Procedures

A clear, rehearsed emergency plan is critical. The following protocols are based on the known GHS classifications and general best practices.

Caption: Emergency Response Protocol for Exposure.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes.[8] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing of the entire eye surface.[8] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

-

Ingestion: If swallowed, wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[8]

Accidental Release Measures

-

Small Spills: Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Place it into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the laboratory and prevent entry. Contact the institution's emergency response team.

Fire-Fighting Measures

-

Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. Avoid using a heavy water stream, which could scatter the powder.

-

Specific Hazards: As with many organic compounds, combustion can produce toxic gases.[6][7] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Disposal: Dispose of the compound and any contaminated materials (e.g., gloves, filter paper) in a sealed, properly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain or in regular trash.

Conclusion

This compound is a potent synthetic intermediate whose utility is matched by its potential hazards. A comprehensive understanding and proactive implementation of safety protocols are not merely procedural formalities; they are integral components of responsible scientific practice. By adhering to the hierarchy of controls—prioritizing engineering solutions, standardizing procedures, and using appropriate PPE—researchers can confidently and safely leverage the synthetic potential of this compound. This guide serves as a foundational document, but it is incumbent upon each scientist and institution to build upon this information with site-specific risk assessments and rigorous training.

References

- 1. indiamart.com [indiamart.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cynorlaboratories.com [cynorlaboratories.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. accelachem.com [accelachem.com]

- 8. 5-Bromo-2-chloro-4-methyl-3-nitro-pyridine | 884495-15-2 [chemicalbook.com]

Substituted Nitropyridines: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The pyridine ring is a privileged structural motif in medicinal chemistry, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1][2] The introduction of a nitro group onto this scaffold creates substituted nitropyridines, a class of compounds with uniquely tuned electronic properties that render them exceptionally versatile as both bioactive molecules and synthetic intermediates. The strong electron-withdrawing nature of the nitro group significantly alters the reactivity of the pyridine core, making it a powerful tool for drug design.[3] This guide provides a comprehensive overview of the current landscape and future potential of substituted nitropyridines in medicinal chemistry, focusing on their applications in oncology, infectious diseases, and neuroscience. We will explore key mechanisms of action, present detailed synthetic protocols, and offer insights into the causality behind experimental design, providing a robust resource for researchers in drug development.

The Nitropyridine Core: A Nexus of Reactivity and Bioactivity

The utility of the nitropyridine scaffold stems from the profound electronic influence of the nitro (−NO₂) group. This group acts as a strong resonance and inductive electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). This property is the cornerstone of its role as a synthetic intermediate.

The presence of a good leaving group, such as a halogen at a position ortho or para to the nitro group (e.g., 2-chloro-5-nitropyridine), creates a highly reactive "handle." This allows for the straightforward introduction of a wide variety of nucleophiles (amines, alcohols, thiols), enabling the rapid generation of diverse chemical libraries for screening.[3] Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be further functionalized, adding another layer of synthetic versatility.[1][2]

Beyond its synthetic utility, the nitroaromatic moiety is a key pharmacophore in many bioactive compounds. Its mechanism often involves in vivo reductive activation within target cells or microorganisms, leading to the formation of reactive nitrogen species that can induce cytotoxic effects by damaging DNA and other critical biomolecules.[4][5][6] This dual role as a versatile synthetic precursor and a potent bio-activatable warhead makes the substituted nitropyridine a highly valuable scaffold in drug discovery.

Therapeutic Applications in Oncology

Substituted nitropyridines have emerged as a promising class of anticancer agents, demonstrating efficacy through multiple mechanisms of action.[7]

Microtubule-Targeting Agents

A significant breakthrough has been the development of 3-nitropyridine analogues as potent microtubule-targeting agents.[8] These compounds disrupt the integrity of the microtubule network, which is essential for cell division, leading to cell cycle arrest and apoptosis.

Mechanism of Action: These agents bind to tubulin, the protein subunit of microtubules, at the colchicine-binding site.[8] This binding event inhibits the polymerization of tubulin into functional microtubules. The resulting disruption of the microtubule network activates the spindle assembly checkpoint, arresting cancer cells in the G2/M phase of the cell cycle and ultimately triggering programmed cell death (apoptosis).[8] This mechanism is particularly effective against rapidly dividing cancer cells while having a lesser effect on healthy, non-dividing cells.[8]

Below is a diagram illustrating this signaling pathway.

Caption: Mechanism of 3-nitropyridine microtubule-targeting agents.

Data Presentation: The cytotoxic potential of these compounds has been demonstrated across a broad range of cancer cell lines.

| Compound | Cell Line | GI₅₀ (nM) | Mechanism | Reference |

| 4AZA2891 | NCI-60 Panel | < 10 (several lines) | Microtubule Targeting | [8] |

| 4AZA2996 | NCI-60 Panel | < 10 (several lines) | Microtubule Targeting | [8] |

| Pyridine-Urea 8e | NCI-58 Panel | Mean GI: 49% | VEGFR-2 Inhibition | [9] |

| Chalcone-Pyridine 71 | A549 (Lung) | 2.1 | Anti-tubulin | [10] |

Kinase Inhibitors

The pyridine scaffold is central to numerous FDA-approved kinase inhibitors (e.g., Sorafenib).[9] Nitropyridine derivatives serve as key intermediates in the synthesis of potent and selective kinase inhibitors. For example, 2-amino-4-methyl-5-nitropyridine is a starting material for the synthesis of AZD7648, a highly selective DNA-dependent protein kinase (DNA-PK) inhibitor.[1] Similarly, other derivatives have been developed as inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[2][11]

Applications in Infectious Diseases

For decades, nitroaromatic compounds have been a mainstay in treating infections caused by anaerobic bacteria and parasites.[5][12] Their efficacy relies on a fascinating mechanism of selective toxicity.